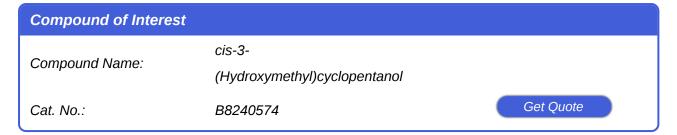


physical and chemical properties of cis-3-(Hydroxymethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to cis-3- (Hydroxymethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-(Hydroxymethyl)cyclopentanol is a cyclopentanol derivative featuring a five-membered ring substituted with both a hydroxymethyl and a hydroxyl group in a cis configuration. This bifunctional molecule serves as a versatile chiral building block in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers where precise molecular architecture is paramount.[1] Its structural characteristics, including two chiral centers, make it a valuable intermediate for the synthesis of complex molecules such as carbocyclic nucleosides, which have demonstrated potential as antiviral and anticancer agents.

Physicochemical Properties

The physical and chemical properties of **cis-3-(Hydroxymethyl)cyclopentanol** are crucial for its application in various synthetic protocols. A summary of its key properties is presented below.



Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O ₂	[1][2]
Molecular Weight	116.16 g/mol	[1][2][3]
Boiling Point	246.5 ± 8.0 °C at 760 mmHg	[4]
Density	1.1 ± 0.1 g/cm ³	[4]
Flash Point	120.6 ± 13.0 °C	[4]
LogP (Partition Coefficient)	-0.45	[4]
Solubility	Soluble in chloroform, DMSO, and acetone.	[4]
Physical Description	Oil	
Storage	Inert atmosphere, Room Temperature	[5]

Chemical Structure and Stereochemistry

The structure of **cis-3-(Hydroxymethyl)cyclopentanol** consists of a cyclopentane ring with a hydroxyl group (-OH) and a hydroxymethyl group (-CH₂OH) on the same side of the ring. The presence of two chiral centers gives rise to different stereoisomers. The common stereoisomers for the cis configuration are (1S,3R)-3-(hydroxymethyl)cyclopentan-1-ol and its enantiomer, (1R,3S)-3-(hydroxymethyl)cyclopentan-1-ol.

Synthesis and Experimental Protocols

The primary route for the synthesis of **cis-3-(Hydroxymethyl)cyclopentanol** involves the stereoselective reduction of 3-(hydroxymethyl)cyclopentanone.

Experimental Protocol: Reduction of 3-(Hydroxymethyl)cyclopentanone

Objective: To synthesize **cis-3-(Hydroxymethyl)cyclopentanol** via the reduction of 3-(hydroxymethyl)cyclopentanone.



Reagents and Materials:

- 3-(hydroxymethyl)cyclopentanone
- Sodium borohydride (NaBH₄) or Lithium aluminium hydride (LiAlH₄)[4]
- Tetrahydrofuran (THF), anhydrous[4]
- Methanol
- · Diethyl ether
- Magnesium sulfate (MgSO₄), anhydrous
- Round-bottom flask
- · Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)cyclopentanone in anhydrous THF.[4]
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride (or lithium aluminum hydride) portion-wise to the stirred solution. The reaction is typically maintained at a temperature between 0 and 25°C.[4]
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of methanol, followed by water.



- Extract the aqueous layer with diethyl ether.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- The crude cis-3-(Hydroxymethyl)cyclopentanol can be further purified by column chromatography on silica gel.

Industrial Scale Synthesis: For larger-scale production, catalytic hydrogenation is often employed. This method can achieve yields exceeding 85% under optimized conditions, such as using a Palladium on carbon (Pd/C) catalyst at 50°C and 10 atm of H₂.[4]

Spectroscopic Data

While specific experimental spectra for **cis-3-(Hydroxymethyl)cyclopentanol** are not readily available in the public domain, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted):

- -CH-OH: A multiplet around 3.5-4.0 ppm.
- -CH₂-OH: A doublet around 3.4-3.6 ppm.
- Cyclopentane ring protons: A series of complex multiplets between 1.2 and 2.2 ppm.
- -OH protons: Broad singlets that can appear over a wide chemical shift range, and their signal may be exchanged with D₂O.

¹³C NMR Spectroscopy (Predicted):

- -CH-OH: A signal in the range of 70-80 ppm.
- -CH₂-OH: A signal around 60-65 ppm.
- Cyclopentane ring carbons: Signals in the aliphatic region, typically between 20 and 45 ppm.



Infrared (IR) Spectroscopy (Predicted):

- O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups.
- C-H stretch (aliphatic): Multiple sharp peaks in the range of 2850-3000 cm⁻¹.
- C-O stretch: A strong band in the region of 1000-1200 cm⁻¹.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of **cis-3-(Hydroxymethyl)cyclopentanol** are limited, its derivatives have shown notable biological effects.

Anti-Inflammatory Properties of Derivatives

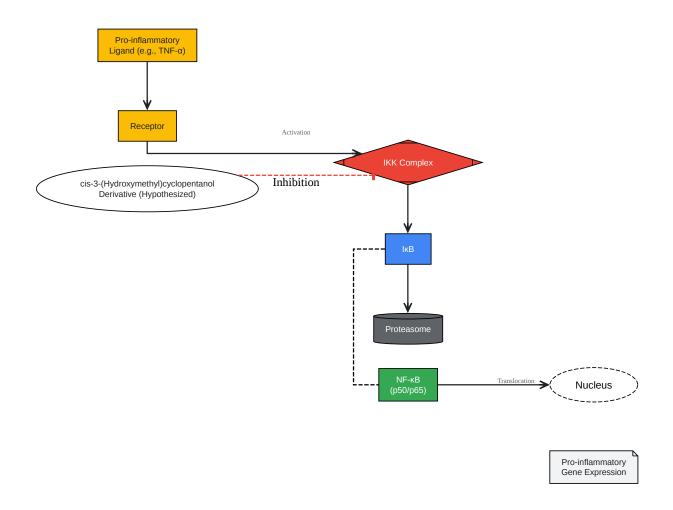
Carbocyclic analogs derived from 3-(hydroxymethyl)cyclopentanol have demonstrated anti-inflammatory activity. In murine models, these analogs were found to suppress the production of pro-inflammatory cytokines TNF- α and IL-6 by 40-60% at a concentration of 10 μ M.[4]

Inhibition of the NF-kB Signaling Pathway

The anti-inflammatory effects of these derivatives are attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] The NF-κB pathway is a crucial regulator of immune and inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a key target for the development of anti-inflammatory drugs.

Below is a generalized diagram of the canonical NF-κB signaling pathway, which is the likely target of the aforementioned derivatives.





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Caption: Hypothesized inhibition of the canonical NF-кВ signaling pathway.

Applications in Drug Development



The primary application of **cis-3-(Hydroxymethyl)cyclopentanol** in drug development is its use as a chiral precursor for the synthesis of carbocyclic nucleoside analogues.[4] These analogues are structurally similar to natural nucleosides but contain a carbocyclic ring in place of the furanose sugar. This modification can confer resistance to enzymatic degradation and lead to improved pharmacokinetic properties and therapeutic efficacy.

Conclusion

Cis-3-(Hydroxymethyl)cyclopentanol is a valuable and versatile building block in organic synthesis. Its bifunctional nature and defined stereochemistry make it an important intermediate in the preparation of complex molecules with significant biological activity. Further research into its direct biological effects and the development of more efficient and stereoselective synthetic routes will continue to expand its utility in the fields of medicinal chemistry and materials science.

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- To cite this document: BenchChem. [physical and chemical properties of cis-3-(Hydroxymethyl)cyclopentanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8240574#physical-and-chemical-properties-of-cis-3hydroxymethyl-cyclopentanol]

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